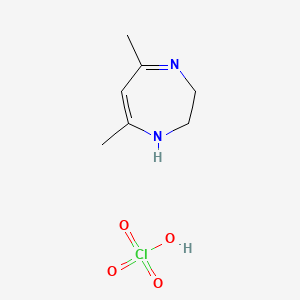
N-(2-氯乙基)二苄基胺盐酸盐
描述
二苯胺盐酸盐,也称为 N-(2-氯乙基)二苄胺盐酸盐,是一种竞争性和不可逆的肾上腺素阻滞剂。它主要用于科学研究,以修饰肾上腺素的药理作用。 该化合物的分子式为 C16H19Cl2N,分子量为 296.23 g/mol .
科学研究应用
二苯胺盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作有机合成中的试剂和分析化学中的标准物质。
生物学: 该化合物用于研究肾上腺素受体及其在生理过程中的作用。
医学: 二苯胺盐酸盐的研究集中在其潜在的治疗应用,特别是在心血管疾病中。
作用机制
二苯胺盐酸盐通过不可逆地结合肾上腺素受体来发挥其作用,从而阻断肾上腺素的作用。这导致体内肾上腺素破坏率下降。 该化合物主要靶向 α-肾上腺素受体,它们参与调节血管张力和血压 .
类似化合物:
麦角碱: 一种 α-肾上腺素激动剂,用于治疗偏头痛。
比较: 虽然麦角碱和多巴胺是肾上腺素激动剂,但二苯胺盐酸盐是一种肾上腺素拮抗剂。 这种区别突出了其独特的阻断肾上腺素受体的能力,使其在研究肾上腺素信号传导的抑制途径方面具有价值 .
生化分析
Biochemical Properties
N-(2-Chloroethyl)dibenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in modifying the pharmacological effects of epinephrine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by interacting with specific enzymes involved in detoxification processes . The nature of these interactions often involves the inhibition or modification of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of N-(2-Chloroethyl)dibenzylamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, as an adrenergic blocking agent, it can inhibit the action of epinephrine on cells, leading to changes in cell signaling and metabolic processes . This can result in altered gene expression and modifications in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, N-(2-Chloroethyl)dibenzylamine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to adrenergic receptors, blocking the action of epinephrine and other adrenergic agonists . This inhibition leads to a cascade of molecular events, including the downregulation of specific genes and the alteration of enzyme activities, ultimately affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Chloroethyl)dibenzylamine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of N-(2-Chloroethyl)dibenzylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively block adrenergic receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
N-(2-Chloroethyl)dibenzylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting or modifying the activity of specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as detoxification, energy production, and biosynthesis.
Transport and Distribution
Within cells and tissues, N-(2-Chloroethyl)dibenzylamine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of N-(2-Chloroethyl)dibenzylamine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
准备方法
合成路线和反应条件: 二苯胺盐酸盐是通过在碱的存在下,使二苄胺与 2-氯乙基氯反应合成的。该反应通常在二氯甲烷或氯仿等有机溶剂中进行。 然后通过重结晶法纯化产物 .
工业生产方法: 在工业环境中,二苯胺盐酸盐的合成遵循类似的路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 最终产物通常以结晶粉末的形式获得,然后在受控条件下包装和储存以保持其稳定性 .
化学反应分析
反应类型: 二苯胺盐酸盐会发生各种化学反应,包括:
取代反应: 由于存在氯乙基,该化合物可以参与亲核取代反应。
氧化还原反应: 在特定条件下,它可以被氧化或还原,但这些反应并不常见.
常用试剂和条件:
亲核取代: 常用试剂包括胺或硫醇等亲核试剂。反应通常在水或醇等极性溶剂中进行。
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂.
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,与胺的亲核取代反应可以生成仲胺或叔胺衍生物 .
相似化合物的比较
Ergotamine: An alpha-adrenergic agonist used to treat migraines.
Dobutamine: A beta-adrenergic agonist used in the treatment of heart failure
Comparison: While Ergotamine and Dobutamine are adrenergic agonists, Dibenamine Hydrochloride is an adrenergic antagonist. This distinction highlights its unique ability to block adrenergic receptors, making it valuable in research focused on understanding the inhibitory pathways of adrenergic signaling .
属性
IUPAC Name |
N,N-dibenzyl-2-chloroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCEBPGNFLHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075337 | |
| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-43-6 | |
| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl(2-chloroethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dibenamine hydrochloride?
A1: Dibenamine hydrochloride acts as an adrenolytic drug, primarily by blocking the effects of epinephrine and norepinephrine. Research suggests that it renders the heart less sensitive to epinephrine without preventing its accumulation in the heart muscle []. This mechanism differs from other adrenergic blockers like Priscol and Fourneau's 933F, which appear to partially block epinephrine's penetration into myocardial cells [].
Q2: What is the impact of Dibenamine hydrochloride on the central nervous system?
A4: Research in cats suggests that Dibenamine hydrochloride might play a role in modulating central nervous system activity. Studies show that it can potentiate the effects of desoxynupharidine hydrochloride, a compound known to induce a sleep-like pattern in brain wave activity []. This suggests a potential interaction with adrenergic neurons within the central nervous system [].
Q3: Does Dibenamine hydrochloride influence metabolic responses during hemorrhagic shock?
A5: Animal studies highlight a potential role for Dibenamine hydrochloride in modulating metabolic responses during hemorrhagic shock. When administered shortly after inducing hemorrhage in dogs, it increased survival rates and reduced the typical increase in plasma amino nitrogen levels [, ]. Interestingly, these effects were less pronounced when administered later in the shock progression [, ].
Q4: How does Dibenamine hydrochloride interact with other pharmacological receptor systems?
A6: In addition to its adrenergic blocking action, Dibenamine hydrochloride has been shown to antagonize the effects of carbamylcholine and potassium chloride in a manner similar to that of N-(2-chloroethyl)dibenzylamine hydrochloride on smooth muscle contraction []. This suggests a broader interaction with pharmacological receptor systems beyond the adrenergic system.
Q5: Are there any notable effects of Dibenamine hydrochloride on blood cell counts?
A7: Research in rats subjected to tourniquet-induced shock revealed that Dibenamine hydrochloride administration led to a more rapid decline in lymphocyte count, alongside an increase in mortality []. This suggests a potential influence on the immune response during shock, although the exact mechanisms remain unclear.
Q6: Can Dibenamine hydrochloride interfere with the accumulation of epinephrine in the myocardium?
A8: Unlike some other adrenergic blockers, Dibenamine hydrochloride does not seem to prevent the accumulation of epinephrine in the myocardium. Studies show that it might even facilitate this accumulation while simultaneously blocking epinephrine's effects on the heart [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)








